molecular formula C10H12ClFN2O3 B2988456 (S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride CAS No. 1286208-06-7

(S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride

Cat. No.: B2988456
CAS No.: 1286208-06-7
M. Wt: 262.67
InChI Key: VAPJKBIWYOZJPM-FJXQXJEOSA-N
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Description

(S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride (CAS 1286208-06-7) is a chiral chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a stereospecific pyrrolidine scaffold, a privileged structure in pharmacology that is frequently incorporated into bioactive molecules and organocatalysts . The molecule's structure combines an electron-rich pyrrolidine ring with a fluorinated nitroaromatic system, making it a valuable intermediate for the synthesis of more complex nitrogen-containing heterocycles . Researchers utilize this and related pyrrolidine-based compounds in the design and development of novel antimicrobial agents , and the (S)-enantiomer is specifically offered to study stereochemistry-activity relationships. The incorporated fluorine atom is a common modification in drug design, used to fine-tune a molecule's electronic properties, metabolic stability, and binding affinity. This product is intended for research applications as a key intermediate or precursor. It is strictly for laboratory use and is not classified as a medicinal or edible product. For research purposes only. Not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(3S)-3-(3-fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3.ClH/c11-8-2-1-3-9(10(8)13(14)15)16-7-4-5-12-6-7;/h1-3,7,12H,4-6H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPJKBIWYOZJPM-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C(=CC=C2)F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OC2=C(C(=CC=C2)F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-2-nitrophenol and (S)-pyrrolidine.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

    Reaction Steps: The key steps may involve nucleophilic substitution, reduction, and cyclization reactions to form the desired pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the production of (S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to form different oxidation states of the pyrrolidine ring.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution of the fluorine atom may result in various substituted pyrrolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.

    Pathways: Modulation of biochemical pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs of (S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride, highlighting differences in substituents, molecular weights, and other properties:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Similarity Score Reference
(S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine HCl Not provided C₁₀H₁₂ClFN₂O₃ 262.67 (est.) 3-fluoro-2-nitrophenoxy (pyrrolidine-3) N/A
(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine HCl 1286209-33-3 C₁₀H₁₂ClFN₂O₃ 262.67 2-fluoro-6-nitrophenoxy (pyrrolidine-3) N/A
(S)-2-(3,4-Difluorophenyl)pyrrolidine HCl 2177258-16-9 C₁₀H₁₂ClF₂N 219.66 3,4-difluorophenyl (pyrrolidine-2) 0.74
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HCl 1381929-21-0 C₁₁H₁₅ClFN 219.70 5-fluoro-2-methylphenyl (pyrrolidine-2) 0.74
3-((2-Fluorophenoxy)methyl)pyrrolidine HCl 1219981-26-6 C₁₁H₁₅ClFNO 231.69 2-fluorophenoxymethyl (pyrrolidine-3) N/A

Key Observations

Substituent Position and Electronic Effects: The nitro group in the main compound is located at the 2-position of the phenoxy ring, while its isomer (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride has nitro at the 6-position. This positional difference may alter electronic distribution and steric interactions in synthetic or biological systems. Fluorine placement also varies: 3-fluoro in the main compound vs. 2-fluoro in 3-((2-fluorophenoxy)methyl)pyrrolidine hydrochloride . Fluorine’s electronegativity and size influence solubility, metabolic stability, and binding affinity.

Molecular Weight and Complexity :

  • The main compound (MW ~262.67) is heavier than analogs like (S)-2-(3,4-Difluorophenyl)pyrrolidine HCl (MW 219.66) , primarily due to the nitro group. Higher molecular weight may affect pharmacokinetic properties like membrane permeability.

Stereochemical Considerations :

  • The (S)-configuration is critical for enantioselective interactions. For example, (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HCl shares structural similarity but differs in chirality, which could lead to divergent biological outcomes.

Biological Activity Trends :

  • While direct data for the main compound are unavailable, highlights that substituent positioning in nucleoside analogs (e.g., ddeCyd vs. ddCyd) dramatically affects antiviral potency and cytotoxicity . By analogy, the nitro and fluorine positions in the main compound may modulate its selectivity or metabolic stability.

Biological Activity

(S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride is a compound that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds featuring a pyrrolidine ring substituted with a nitrophenoxy group. The presence of fluorine and nitro groups contributes to its unique pharmacological properties. The structural formula can be represented as follows:

 S 3 3 Fluoro 2 nitrophenoxy pyrrolidine hydrochloride\text{ S 3 3 Fluoro 2 nitrophenoxy pyrrolidine hydrochloride}

Target Interaction
Research indicates that (S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride interacts with various biological targets, primarily neurotransmitter receptors and enzymes involved in metabolic pathways. Its mechanism of action appears to involve:

  • Inhibition of Deubiquitinase (DUB) Enzymes : This interaction disrupts the ubiquitin-proteasome system, which is crucial for protein degradation and cellular signaling.
  • Modulation of Neurotransmitter Systems : Preliminary studies suggest that the compound may influence neurotransmitter release and receptor activity, potentially impacting mood and cognitive functions.

Pharmacological Studies

The compound has been evaluated for its therapeutic potential across various biological systems. Key findings include:

  • Antiviral Activity : Similar compounds have shown efficacy against viruses such as hepatitis C and influenza, suggesting that (S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride may also exhibit antiviral properties .
  • Antiproliferative Effects : In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in cancer cell lines such as HeLa cells, indicating potential applications in oncology .

Case Studies

  • Neurotransmitter Interaction : In studies focusing on neurotransmitter systems, (S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride was found to enhance dopamine receptor activity, which may have implications for treating neurological disorders such as Parkinson's disease.
  • Cancer Research : A study involving the treatment of cancer cell lines showed that the compound could induce apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.

Summary of Research Findings

Study FocusKey FindingsReference
Neurotransmitter SystemsEnhanced dopamine receptor activity
Antiviral PropertiesPotential efficacy against hepatitis C and influenza
Antiproliferative EffectsInduced apoptosis in HeLa cancer cells
DUB InhibitionDisruption of protein degradation pathways

Synthesis and Applications

The synthesis of (S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride typically involves multi-step organic reactions designed to achieve high purity and yield. Its unique structure makes it a valuable intermediate in drug development targeting central nervous system disorders and other therapeutic areas.

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